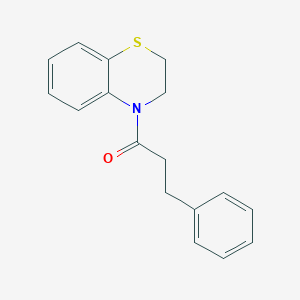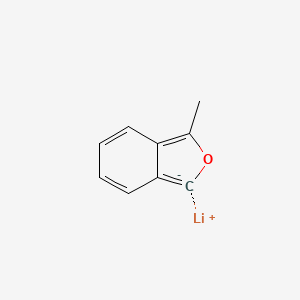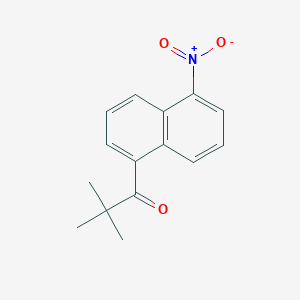
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a dimethylpropanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one typically involves the nitration of naphthalene followed by Friedel-Crafts acylation. The nitration process introduces a nitro group to the naphthalene ring, which is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 2,2-Dimethyl-1-(5-aminonaphthalen-1-yl)propan-1-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-oic acid.
科学研究应用
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to be a pharmacophore in many biologically active compounds.
Medicine: Potential use in drug development due to its structural similarity to other bioactive molecules. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death or inhibition of growth.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Naphthalen-2-yl-propan-1-one: Similar structure but without the dimethyl groups, affecting its physical and chemical properties.
2,2-Dimethyl-N-naphthalen-1-yl-propionamide: Contains an amide group instead of a ketone, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is unique due to the presence of both the nitro and dimethylpropanone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89727-77-5 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(17)12-8-4-7-11-10(12)6-5-9-13(11)16(18)19/h4-9H,1-3H3 |
InChI 键 |
ATYDZUAFAVCHIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)

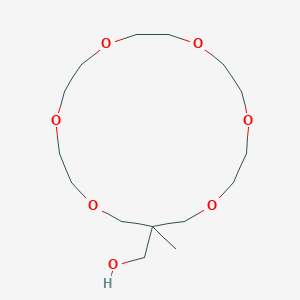
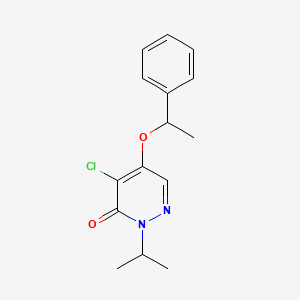
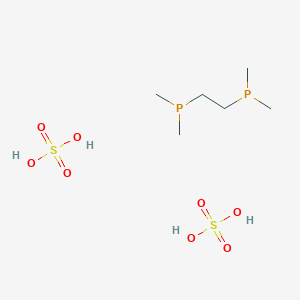
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
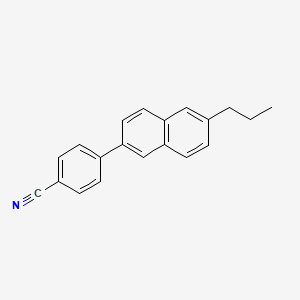
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
